molecular formula C15H24ClNO B1397694 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219982-10-1

4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397694
CAS No.: 1219982-10-1
M. Wt: 269.81 g/mol
InChI Key: CXOMUSXXMZOZMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride is C15H24ClNO . Its average mass is 269.810 Da and its monoisotopic mass is 269.154633 Da .

Scientific Research Applications

Metabolic Activity in Obesity Research

4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride has been studied for its effects on metabolic activities. Massicot, Steiner, and Godfroid (1985) found that a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, when chronically administered, causes reduced food intake and weight gain in obese rats. This was accompanied by an increase in free fatty acid concentration in these rats (Massicot, Steiner, & Godfroid, 1985).

Influence on Feeding Behavior

The compound's effect on feeding behavior was also investigated. Massicot, Thuillier, and Godfroid (1984) reported that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, affects the satiety center by reducing obesity induced in mice, suggesting potential applications in understanding and managing feeding behaviors (Massicot, Thuillier, & Godfroid, 1984).

Energy Expenditure Activation

Further research by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) indicated that the compound, chemically unrelated to amphetamine, increases energy expenditure by increasing resting oxygen consumption in rats. This study offers insights into potential mechanisms for controlling obesity and managing metabolic rates (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Anti-Acetylcholinesterase Activity

In the field of neuropharmacology, Sugimoto et al. (1992) explored the structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, revealing potent anti-acetylcholinesterase activity. This finding is significant for research in neurological disorders and cognitive function (Sugimoto et al., 1992).

Synthesis and Antioxidant Activity

Geronikaki, Hadjipavlou-Litina, Chatziopoulos, and Soloupis (2003) synthesized 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine and of 4-N-methyl piperazine, and tested them as anti-inflammatory agents, demonstrating both anti-inflammatory and antioxidant activities. Such studies are crucial for developing new pharmacological agents (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).

Lipolytic Effects Study

Research on lipolytic effects by Massicot, Falcou, Steiner, and Godfroid (1986) found that adding 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate increases glycerol release from adipocytes. This suggests potential applications in studying lipid metabolism and related diseases (Massicot, Falcou, Steiner, & Godfroid, 1986).

Mechanism of Action

As a selective dopamine D4 receptor antagonist, 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride likely works by blocking the action of dopamine, a neurotransmitter, at the D4 receptor. This can have various effects depending on the specific context within the body or in research applications.

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Specific safety and hazard information for 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride should be sought from the manufacturer or supplier.

Properties

IUPAC Name

4-[(2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(2)14-5-3-4-6-15(14)17-11-13-7-9-16-10-8-13;/h3-6,12-13,16H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOMUSXXMZOZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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